7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C6H6N4O2 |
|---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
7-methyl-1H-pyrazolo[1,5-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C6H6N4O2/c1-3-2-4-7-5(11)8-6(12)10(4)9-3/h2H,1H3,(H2,7,8,11,12) |
InChI Key |
FPYPRXRHPYSDPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)NC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Two-Bond Cyclization via Intermolecular Ring Closure
One of the primary methods involves a thermal intramolecular ring closure reaction, where a precursor containing appropriate amino and carbonyl functionalities undergoes cyclization at elevated temperatures (around 200ºC) to form the fused pyrazolo[1,5-a]triazine ring system. This method has been reported to yield 4-amino-7-methyl-2-oxopyrazolo[1,5-a]triazine derivatives with yields ranging from 83% to 95% in methanol solvent under reflux conditions.
- Reaction conditions: Thermal cyclization at 200ºC in methanol.
- Yields: 83–95%.
- Key features: Efficient ring closure forming both the triazine and pyrazole rings simultaneously.
Cyclization of 3-Aminopyrazoles with Cyanates
Another approach uses 3-aminopyrazoles reacting with aryl cyanates in acetone to form 4-aryloxy-2,2-dimethyl-2,3-dihydropyrazolo[1,5-a]triazines. Here, the 3-aminopyrazole provides two nitrogen atoms of the triazine ring, while the cyanate contributes the third nitrogen and one carbon atom, completing the triazine ring.
- Reaction conditions: Room temperature or mild heating in acetone.
- Yields: Moderate to good, depending on substituents.
- Significance: Allows introduction of aryl substituents at position 4.
Two-Bond Cyclization Using Acetamidine and Cyanogen Bromide
A reported synthesis of 4-amino-2-methyl-7-phenylpyrazolo[1,5-a]triazine involves refluxing acetamidine with cyanogen bromide in methanol, yielding the target compound in about 42% yield. In this reaction, acetamidine provides three nitrogen atoms and two carbons of the triazine ring, while cyanogen bromide contributes the remaining carbon.
- Reaction conditions: Reflux in methanol.
- Yield: Approximately 42%.
- Notes: Lower yield compared to other methods but useful for specific substitution patterns.
One-Bond Intramolecular Cyclization of 5-Aminopyrazoles
This method involves intramolecular cyclization of 5-aminopyrazoles that have a C-N-C appendage at the N1 position, leading to the formation of 4-amino-7-methyl-2-oxopyrazolo[1,5-a]triazine. This approach is notable for forming the fused ring system through a single bond formation step.
- Reaction conditions: Typically thermal or under reflux.
- Yields: High, often above 80%.
- Advantages: Direct and efficient ring closure.
Synthesis of 7-Oxo-4-Thioxopyrazolo[1,5-a]triazines
A related synthetic route involves refluxing N-acyl-2-cyanoacetylthiosemicarbazide in potassium hydroxide solution, which results in the formation of 7-oxo-4-thioxopyrazolo[1,5-a]triazines with yields ranging from 55% to 92%. This method constructs both rings simultaneously via two intramolecular nucleophilic reactions.
- Reaction conditions: Reflux in 5% KOH aqueous solution.
- Yields: 55–92%.
- Significance: Provides access to thioxo derivatives, expanding chemical diversity.
Ring Transformation Reactions
In some cases, the pyrazolo[1,5-a]triazine scaffold is prepared by transforming existing bicyclic ring systems, such as converting 1,3,5-thiadiazine rings into the target fused heterocycle. This method leverages pre-formed ring systems and modifies them chemically to achieve the desired structure.
- Reaction conditions: Vary depending on starting material.
- Yields: Variable.
- Utility: Useful for structural diversification and late-stage modifications.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Precursors | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Thermal intramolecular ring closure | Amino-carbonyl precursors | 200ºC, methanol reflux | 83–95 | Efficient, high yield |
| 3-Aminopyrazole + aryl cyanates | 3-Aminopyrazole, aryl cyanates | Acetone, mild heating | Moderate to good | Introduces aryl substituents |
| Acetamidine + cyanogen bromide | Acetamidine, cyanogen bromide | Methanol reflux | ~42 | Lower yield, specific substitution pattern |
| Intramolecular cyclization of 5-aminopyrazoles | 5-Aminopyrazoles with C-N-C appendage | Thermal/reflux | >80 | Direct ring closure |
| N-acyl-2-cyanoacetylthiosemicarbazide | N-acyl-2-cyanoacetylthiosemicarbazide | Reflux in 5% KOH solution | 55–92 | Access to thioxo derivatives |
| Ring transformation | Pre-formed bicyclic rings | Variable | Variable | Structural diversification |
Research Findings and Notes
- The thermal intramolecular ring closure method is widely favored for its simplicity and high yields, making it suitable for scale-up and industrial applications.
- The choice of substituents on the pyrazole or triazine rings can influence the reaction pathway and yield, as seen in reactions involving aryl cyanates or cyanogen bromide.
- The formation of the fused ring system often involves nucleophilic attack by nitrogen atoms on electrophilic carbon centers, highlighting the importance of precursor design.
- Some methods allow for the introduction of functional groups that can modulate biological activity, such as amino, oxo, or thioxo groups.
- The ring transformation approach offers a strategic route for modifying existing heterocyclic frameworks to access pyrazolo[1,5-a]triazine derivatives.
Chemical Reactions Analysis
Types of Reactions
7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
One of the most notable applications of 7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is its role in cancer treatment. Research has demonstrated that derivatives of this compound exhibit antitumor properties by inhibiting specific pathways involved in cancer cell proliferation. For instance, studies have shown that modifications to the pyrazolo-triazine structure can enhance its efficacy against various cancer cell lines.
Antiviral Properties
Additionally, this compound has been investigated for its antiviral potential. Certain derivatives have shown activity against viral infections by disrupting viral replication mechanisms. The modification of functional groups on the triazine ring has been crucial in optimizing these antiviral effects.
Material Science
Polymer Synthesis
In material science, this compound is utilized as a building block in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve their resistance to degradation under extreme conditions.
Nanocomposites
The compound also plays a role in the development of nanocomposites. By integrating this compound into nanomaterials, researchers have achieved significant improvements in electrical conductivity and thermal properties. These advancements are particularly relevant for applications in electronics and energy storage devices.
Agricultural Research
Pesticide Development
In agricultural science, derivatives of this compound are being explored as potential pesticides. Their ability to inhibit specific enzymes in pests can lead to effective pest control strategies with reduced environmental impact. Research is ongoing to optimize these compounds for selective action against target pests while minimizing harm to beneficial organisms.
Mechanism of Action
The mechanism of action of 7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activity .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Pyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione (non-methylated parent compound).
Pyrazolo[1,5-a][1,3,5]triazine-2-thioxo-4(1H,3H)-ones (sulfur-substituted derivatives).
Pyrazolo[1,5-c][1,3,5]thiadiazine-2-ones (thiadiazine-substituted analogs).
1,3,5-Triazine-2,4(1H,3H)-dione (simplified triazine core without fused pyrazole).
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications |
|---|---|---|---|
| 7-Methylpyrazolo-triazine-dione | C₆H₆N₄O₂ | 166.14 | Methyl at position 7 |
| Pyrazolo-triazine-dione (parent) | C₅H₄N₄O₂ | 152.11 | No substituents |
| Pyrazolo-triazine-2-thioxo-4-one | C₅H₄N₄OS | 168.18 | Sulfur at position 2 |
| Pyrazolo-thiadiazine-2-one | C₅H₃N₅OS | 181.19 | Thiadiazine ring substitution |
| 1,3,5-Triazine-2,4-dione (dihydro) | C₃H₆N₄O₂ | 130.11 | Non-fused triazine core |
Enzyme Inhibition (Thymidine Phosphorylase)
- The non-methylated parent compound (C₅H₄N₄O₂) exhibited weak thymidine phosphorylase (TP) inhibition, with IC₅₀ >150 µM .
- Sulfur-substituted analogs (e.g., pyrazolo-triazine-2-thioxo-4-ones) showed enhanced TP inhibition, suggesting that replacing oxygen with sulfur improves binding affinity .
Antifungal and Receptor Kinase Modulation
- Pyrazolo[1,5-d][1,2,4]triazolo[3,4-c]pyridines (structurally distinct due to additional triazole rings) exhibited antifungal activity and receptor tyrosine kinase modulation in molecular docking studies .
- The 7-methyl derivative ’s fused pyrazole-triazine core may lack the triazole moiety required for kinase interactions, limiting its applicability in this domain .
Biological Activity
7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C6H6N6O2
- Molecular Weight : 194.15 g/mol
- CAS Number : 71680-63-2
Recent studies have identified various mechanisms through which this compound exerts its biological effects:
- Inhibition of Enzymes : The compound has shown inhibitory activity against several enzymes involved in cancer progression and metabolism. For instance:
- Anti-Angiogenic Effects : In vitro studies have demonstrated that the compound can reduce the expression of angiogenesis markers like VEGF and MMP-9 in breast cancer cell lines (MDA-MB-231), suggesting its potential as an anti-cancer agent .
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. For example:
Table 1: Summary of Biological Activities
Detailed Research Findings
- Cytotoxicity Studies : In a comparative study against standard chemotherapeutics like cisplatin, this compound demonstrated superior cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .
- Enzyme Activity : The compound's ability to inhibit AChE and BACE1 suggests potential applications in treating neurodegenerative diseases. The molecular docking studies indicated strong interactions with key residues in the active sites of these enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
